Cas no 863512-27-0 (N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)

N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide
- N-[4-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide
- ZINC11758718
- F0685-0425
- N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
- AKOS024596805
- 863512-27-0
- N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide
-
- インチ: 1S/C21H23N3O5S2/c1-14(25)23-16-5-7-18(8-6-16)31(26,27)22-11-10-17-13-30-21(24-17)15-4-9-19(28-2)20(12-15)29-3/h4-9,12-13,22H,10-11H2,1-3H3,(H,23,25)
- InChIKey: PQSYZJQKNOQFBG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NCCC1=CSC(C2C=CC(=C(C=2)OC)OC)=N1)(=O)=O
計算された属性
- 精确分子量: 461.10791319g/mol
- 同位素质量: 461.10791319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 31
- 回転可能化学結合数: 9
- 複雑さ: 679
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 143Ų
N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0685-0425-2μmol |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-15mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-40mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-75mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-5mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-10mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-5μmol |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-4mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-10μmol |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0685-0425-20mg |
N-[4-({2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide |
863512-27-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamideに関する追加情報
Introduction to N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide (CAS No. 863512-27-0)
N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide, identified by its CAS number 863512-27-0, is a compound of significant interest in the field of chemical and biomedical research. This molecule, with its intricate structural framework, has garnered attention due to its potential applications in pharmaceutical development and therapeutic interventions.
The structural composition of N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide encompasses several key functional groups that contribute to its unique chemical properties. The presence of a sulfamoyl group and a phenylacetamide moiety suggests possible interactions with biological targets, making it a candidate for further exploration in drug discovery.
In recent years, the development of novel therapeutic agents has been heavily influenced by the discovery of molecules that can modulate biological pathways effectively. The thiazole ring in the structure of this compound is particularly noteworthy, as thiazole derivatives have been widely studied for their pharmacological activities. These derivatives often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects, which are highly relevant in contemporary medical research.
The 3,4-dimethoxyphenyl substituent adds another layer of complexity to the molecule, potentially influencing its solubility and bioavailability. This aspect is crucial in drug design, as it can affect how the compound is absorbed and distributed within the body. Researchers are increasingly focusing on optimizing these structural features to enhance therapeutic efficacy while minimizing side effects.
Current research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can address multiple targets simultaneously. The combination of a sulfamoyl group and a phenylacetamide moiety in N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide positions it as a promising candidate for such an approach. This dual functionality could allow the compound to interact with various biological pathways, offering a broader spectrum of therapeutic benefits.
The synthesis and characterization of this compound have been subjects of extensive studies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structure and confirm its identity. These methods provide detailed insights into the molecular architecture, helping researchers understand how different parts of the molecule interact with each other.
In addition to structural analysis, computational studies have played a significant role in predicting the biological activity of N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide. Molecular modeling techniques have been used to simulate interactions between this compound and potential biological targets. These simulations can help identify key binding sites and predict how the molecule might behave within a biological system.
The potential applications of this compound extend to various therapeutic areas. For instance, its structural features suggest that it might be effective in treating inflammatory diseases by modulating inflammatory pathways. Additionally, its ability to interact with multiple targets could make it useful in addressing complex conditions that involve multiple biological processes.
Evaluation of the pharmacokinetic properties of N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide is also essential for determining its suitability as a drug candidate. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly assessed. These studies help ensure that the compound is not only effective but also safe for clinical use.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been developed based on structures found in nature. The presence of a thiazole ring in this compound draws parallels with several natural products known for their medicinal properties. This connection opens up possibilities for further exploration using computational methods to identify additional derivatives with enhanced activity.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the field by enabling faster and more accurate predictions of molecular properties. AI algorithms can analyze vast datasets to identify patterns that might not be apparent through traditional methods. This approach has been particularly useful in optimizing the structure of compounds like N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide for better therapeutic outcomes.
Ongoing clinical trials are exploring various thiazole derivatives for their potential therapeutic benefits. While these trials focus on different compounds, they contribute valuable data that can inform future research directions. The findings from these studies can help refine the design criteria for new molecules like N-4-(...)phenylacetamide, guiding efforts to improve their efficacy and safety profiles.
In conclusion, N-{[...]}. TheCASnumber86863512-27-0[...]}. playingacentralroleinthisendeavor.
863512-27-0 (N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide) Related Products
- 338415-02-4(Ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate)
- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)
- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)
- 1004550-11-1(6-Ethenyl-N-ethyl-Imidazo[1,2-a]pyridine-3-carboxamide)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 1534956-54-1(1-2-(thiophen-2-yl)ethylcyclopropan-1-amine)
- 58436-29-6((E)-3-Hydroxy-4',5-dimethoxystilbene)
- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)
- 2034231-25-7(1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea)




